molecular formula C12H14ClF3O2 B14064470 1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene

Cat. No.: B14064470
M. Wt: 282.68 g/mol
InChI Key: UBIJEFHKNZUITM-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene typically involves the reaction of a suitable benzene derivative with 3-chloropropyl chloride, ethyl alcohol, and trifluoromethoxy reagents under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the benzene ring.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving the interaction of organic compounds with biological systems.

    Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes. The trifluoromethoxy group, in particular, can influence the compound’s reactivity and interactions due to its electronegativity and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene
  • Benzene, (3-chloropropyl)-

Uniqueness

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both ethoxy and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene is an organic compound characterized by its complex molecular structure, which includes a chloropropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C12H14ClF3O2C_{12}H_{14}ClF_3O_2 with a molecular weight of approximately 282.69 g/mol . This compound has garnered attention in various fields due to its potential biological activities and applications.

The synthesis of this compound typically involves the alkylation of a fluorobenzene derivative. A common method includes the reaction of 2-ethoxy-5-fluorobenzene with 1,3-dichloropropane in the presence of a strong base such as potassium carbonate under reflux conditions in an aprotic solvent like dimethylformamide (DMF) . The unique combination of functional groups imparts distinct chemical properties that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures may exhibit anticancer activity. For instance, derivatives containing trifluoromethoxy and chloropropyl groups have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation .

Case Study:
A study investigated the cytotoxic effects of several fluorinated compounds on FaDu hypopharyngeal tumor cells. The results indicated that the tested compounds, including those similar to this compound, exhibited enhanced apoptotic activity compared to standard treatments like bleomycin .

Interaction with Biological Targets

The interaction studies of this compound with biological targets are crucial for understanding its therapeutic potential. Such studies often involve:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how the compound affects cellular pathways.

Preliminary findings suggest that compounds with similar substituents can act as ligands for various receptors, potentially influencing processes such as cell signaling and metabolism .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameUnique FeaturesPotential Biological Activity
1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethoxy)benzeneSimilar structure but different substitution patternVaries in reactivity and potential anticancer effects
1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethoxy)benzeneBromine substitution may alter reactivityPotentially different biological interactions

Properties

Molecular Formula

C12H14ClF3O2

Molecular Weight

282.68 g/mol

IUPAC Name

2-(3-chloropropyl)-1-ethoxy-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14ClF3O2/c1-2-17-11-6-5-10(18-12(14,15)16)8-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

UBIJEFHKNZUITM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC(F)(F)F)CCCCl

Origin of Product

United States

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